N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine
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Overview
Description
N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine is an organic compound that features a tetrazole ring, a benzyl group, and a chlorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine typically involves the following steps:
Formation of the Benzyl Ether: The reaction between 2-hydroxybenzyl alcohol and 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate yields 2-[(4-chlorobenzyl)oxy]benzyl alcohol.
Introduction of the Tetrazole Ring: The benzyl alcohol derivative is then reacted with sodium azide and triethyl orthoformate to form the tetrazole ring, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic properties.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound is investigated for its potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing the compound to inhibit enzyme activity or modulate receptor function. The chlorobenzyl ether moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine
- N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2H-tetrazol-5-amine
Uniqueness
N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine is unique due to its specific combination of a tetrazole ring and a chlorobenzyl ether moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H14ClN5O |
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Molecular Weight |
315.76 g/mol |
IUPAC Name |
N-[[2-[(4-chlorophenyl)methoxy]phenyl]methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C15H14ClN5O/c16-13-7-5-11(6-8-13)10-22-14-4-2-1-3-12(14)9-17-15-18-20-21-19-15/h1-8H,9-10H2,(H2,17,18,19,20,21) |
InChI Key |
IGVAWQYYIVXARE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NNN=N2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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